molecular formula C10H9N3O2 B1297115 1-Methyl-3-(3-nitrophenyl)pyrazole CAS No. 886851-64-5

1-Methyl-3-(3-nitrophenyl)pyrazole

Cat. No. B1297115
M. Wt: 203.2 g/mol
InChI Key: AEXWKVVHYKZHND-UHFFFAOYSA-N
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Description

1-Methyl-3-(3-nitrophenyl)pyrazole is a chemical compound with the molecular formula C10H9N3O2. It is not intended for human or veterinary use and is used only for research purposes. It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .


Synthesis Analysis

Pyrazoles are synthesized by the reaction of α,β-unsaturated aldehydes with hydrazine and subsequent dehydrogenation . Substituted pyrazoles are prepared by condensation of 1,3-diketones with hydrazine . For example, acetylacetone and hydrazine give 3,5-dimethylpyrazole .


Molecular Structure Analysis

The molecular weight of 1-Methyl-3-(3-nitrophenyl)pyrazole is 203.2 g/mol. The structure of this compound can be viewed using Java or Javascript .


Chemical Reactions Analysis

Pyrazoles are known as versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems . They exhibit tautomerism, which may influence their reactivity .

Scientific Research Applications

1. Analysis of Molecular Structure

1-Methyl-3-(3-nitrophenyl)pyrazole and its derivatives have been studied for their molecular structures using techniques like X-ray diffraction and DFT calculations. These studies are essential for understanding the reactivity and potential applications of these compounds in various fields, such as materials science and pharmaceuticals (Szlachcic et al., 2020).

2. Photoconversion Studies

Research into the photoconversion properties of 1-Methyl-3-(3-nitrophenyl)pyrazole derivatives, such as the conversion from R-CH3 to R-CHO under UV irradiation, provides insights into their potential applications in photochemistry and materials science (Land & Frasca, 1970).

3. NLOphores and Photophysical Properties

Pyrazole-based derivatives, including those similar to 1-Methyl-3-(3-nitrophenyl)pyrazole, have been synthesized and characterized for their nonlinear optical properties (NLO) and photophysical attributes. These studies are crucial for developing new materials for optical technologies (Lanke & Sekar, 2016).

4. Corrosion Inhibition in Petroleum Industry

Pyrazol derivatives, like 1-Methyl-3-(3-nitrophenyl)pyrazole, have been explored for their use as corrosion inhibitors in the petroleum industry, specifically for steel protection in acidic environments. This research is significant for enhancing the durability and longevity of industrial materials (Singh et al., 2020).

Safety And Hazards

The safety data sheet for a similar compound, 1-Methyl-3-phenylpiperazine, indicates that it is toxic if swallowed and causes severe skin burns and eye damage . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid ingestion and inhalation, and avoid getting it in eyes, on skin, or on clothing .

Future Directions

Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their structural diversity allows for the modulation of activity by modifying different regions of the molecule, opening up possibilities for structure–activity relationship studies .

properties

IUPAC Name

1-methyl-3-(3-nitrophenyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c1-12-6-5-10(11-12)8-3-2-4-9(7-8)13(14)15/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEXWKVVHYKZHND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70346048
Record name 1-methyl-3-(3-nitrophenyl)pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70346048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-3-(3-nitrophenyl)pyrazole

CAS RN

886851-64-5
Record name 1-Methyl-3-(3-nitrophenyl)-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886851-64-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-methyl-3-(3-nitrophenyl)pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70346048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
GG Levkovskaya, GV Bozhenkov, LI Larina… - Russian journal of …, 2002 - Springer
A new regioselective heterocyclization was revealed in the reaction of 2-chloro- and 2,2-dichloro(bromo)vinyl ketones with N,N-dimethylhydrazine to afford 3-substituted 1-methyl(5-halo…
Number of citations: 26 link.springer.com

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